Blue-Shifted Photoluminescence Emission Maximum in Iridium Complexes Compared to Non-Fluorinated Analog
In a direct head-to-head comparison of iridium(III) complexes bearing identical ancillary ligands, the complex incorporating 2,3-bis(4-fluorophenyl)quinoxaline (L3/Ir3) exhibits a photoluminescence (PL) emission maximum (λmax) of 634 nm, representing a significant 11 nm blue-shift relative to the non-fluorinated 2,3-diphenylquinoxaline analog (L1/Ir1) which emits at 645 nm [1]. This shift is attributed to the electron-withdrawing inductive effect of the para-fluorine atoms, which lowers the HOMO energy level of the ligand and widens the HOMO–LUMO gap of the complex [1].
| Evidence Dimension | Photoluminescence (PL) Emission Maximum (λmax) |
|---|---|
| Target Compound Data | 634 nm (Ir3 complex with 2,3-bis(4-fluorophenyl)quinoxaline ligand) |
| Comparator Or Baseline | 645 nm (Ir1 complex with 2,3-diphenylquinoxaline ligand) |
| Quantified Difference | 11 nm blue-shift |
| Conditions | Ir(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (HPOP) ancillary ligand, measured in dichloromethane solution at room temperature [1] |
Why This Matters
For OLED procurement and device engineering, a blue-shifted emission directly impacts color tuning and enables access to the deep-red spectral region required for specific display or lighting applications.
- [1] Jing, Y.-M.; Zheng, Y.-X. Photoluminescence and electroluminescence of deep red iridium(III) complexes with 2,3-diphenylquinoxaline derivatives and 1,3,4-oxadiazole derivatives ligands. RSC Adv. 2017, 7, 37021–37031. View Source
